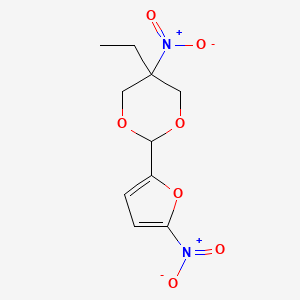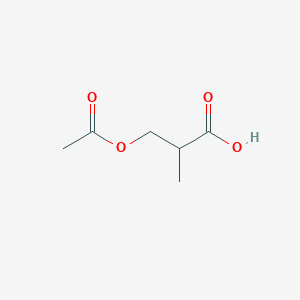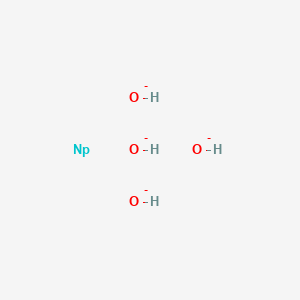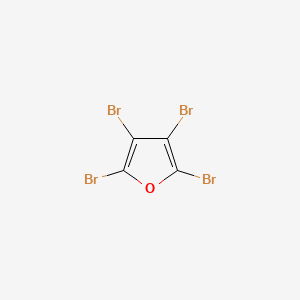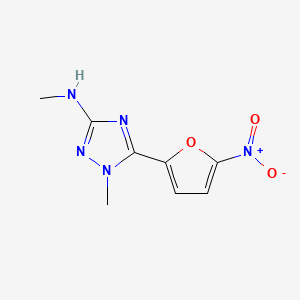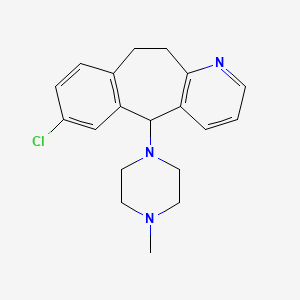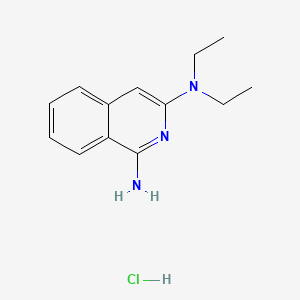![molecular formula C24H20O B14675260 14-propyl-14H-dibenzo[a,j]xanthene CAS No. 37097-14-6](/img/structure/B14675260.png)
14-propyl-14H-dibenzo[a,j]xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Propyl-14H-dibenzo[a,j]xanthene is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmaceutical applications, including antiviral, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a propyl group at the 14th position, contributes to its distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 14-propyl-14H-dibenzo[a,j]xanthene can be achieved through various methods. One common approach involves the condensation reaction between β-naphthol and propyl aldehydes in the presence of a catalytic system. For instance, a synergetic catalytic system combining basic bleaching earth clay and PEG-600 has been shown to be effective . This method offers advantages such as catalyst recyclability, superior product yield, shorter reaction time, and the avoidance of hazardous reagents.
Another method involves the use of ionic liquids with multi-SO3H groups as catalysts for the one-pot condensation of 2-naphthol with aldehydes . This approach is known for its safety, mild conditions, short reaction times, high yields, and simplicity.
Analyse Chemischer Reaktionen
14-Propyl-14H-dibenzo[a,j]xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
14-Propyl-14H-dibenzo[a,j]xanthene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Its anti-inflammatory properties are being explored for therapeutic applications.
Wirkmechanismus
The mechanism of action of 14-propyl-14H-dibenzo[a,j]xanthene involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. The compound can also intercalate into DNA, inhibiting the replication of viruses and cancer cells . The specific pathways involved depend on the biological context and the target organism.
Vergleich Mit ähnlichen Verbindungen
14-Propyl-14H-dibenzo[a,j]xanthene can be compared with other similar compounds, such as:
14-aryl-14H-dibenzo[a,j]xanthenes: These compounds have aryl groups at the 14th position and exhibit similar biological activities.
Dibenzo[a,k,l]xanthenes: These compounds have additional benzene rings fused to the xanthene core, leading to different chemical and physical properties.
Benzo[k,l]xanthenes: These compounds are structurally related but have fewer benzene rings fused to the xanthene core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
37097-14-6 |
|---|---|
Molekularformel |
C24H20O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-propyl-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C24H20O/c1-2-7-20-23-18-10-5-3-8-16(18)12-14-21(23)25-22-15-13-17-9-4-6-11-19(17)24(20)22/h3-6,8-15,20H,2,7H2,1H3 |
InChI-Schlüssel |
OSZWSSXJFIRCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C2=C(C=CC3=CC=CC=C32)OC4=C1C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


